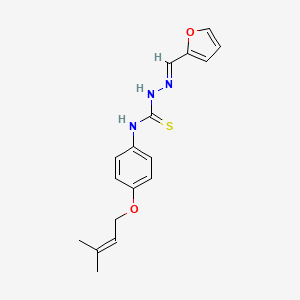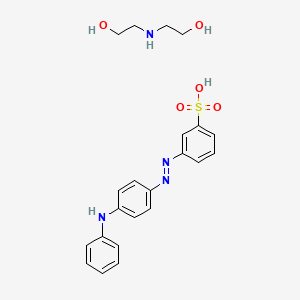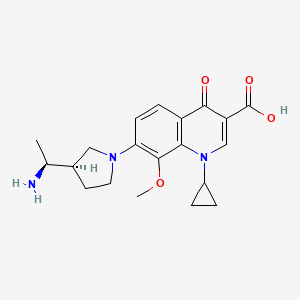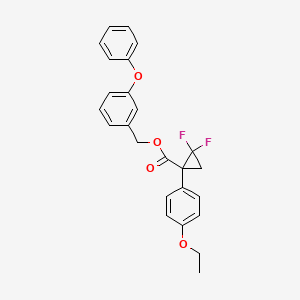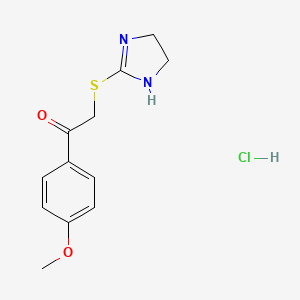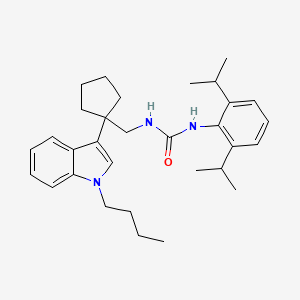
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-” is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound suggests potential for specific interactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such complex urea derivatives typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their coupling under specific conditions to form the final product. Common reagents and catalysts used in these reactions include isocyanates, amines, and various solvents.
Industrial Production Methods
Industrial production of urea derivatives often involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Urea derivatives can undergo oxidation reactions, often leading to the formation of more complex structures.
Reduction: Reduction reactions may be used to modify specific functional groups within the compound.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in the modification of urea derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The products of these reactions depend on the specific reagents and conditions used. They may include various substituted urea derivatives with altered chemical and physical properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, urea derivatives are used as intermediates in the synthesis of more complex molecules. They may also serve as catalysts or ligands in various chemical reactions.
Biology
In biological research, these compounds can be used to study enzyme interactions, protein folding, and other biochemical processes.
Medicine
Industry
In industry, these compounds may be used in the production of polymers, resins, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of urea derivatives typically involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biological pathways, resulting in various effects. The exact mechanism depends on the structure of the compound and its specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, N-(2,6-dimethylphenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-
- Urea, N-(2,6-diethylphenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-
Uniqueness
The unique structure of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-” may confer specific properties that differentiate it from similar compounds. These properties could include enhanced binding affinity, selectivity, or stability, making it valuable for particular applications.
Conclusion
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-” is a complex and potentially valuable compound with diverse applications in various fields
Propriétés
Numéro CAS |
145131-37-9 |
|---|---|
Formule moléculaire |
C31H43N3O |
Poids moléculaire |
473.7 g/mol |
Nom IUPAC |
1-[[1-(1-butylindol-3-yl)cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C31H43N3O/c1-6-7-19-34-20-27(26-13-8-9-16-28(26)34)31(17-10-11-18-31)21-32-30(35)33-29-24(22(2)3)14-12-15-25(29)23(4)5/h8-9,12-16,20,22-23H,6-7,10-11,17-19,21H2,1-5H3,(H2,32,33,35) |
Clé InChI |
FWFQYEMXYCLOQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=C(C2=CC=CC=C21)C3(CCCC3)CNC(=O)NC4=C(C=CC=C4C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


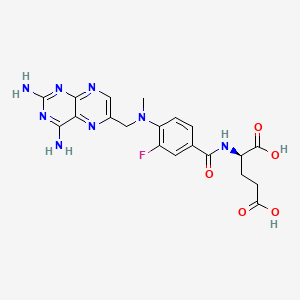
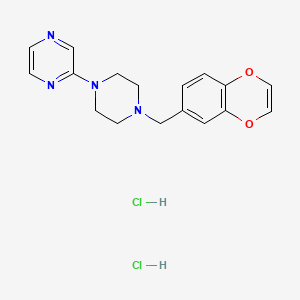

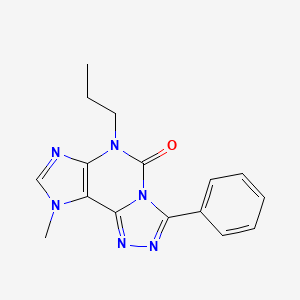
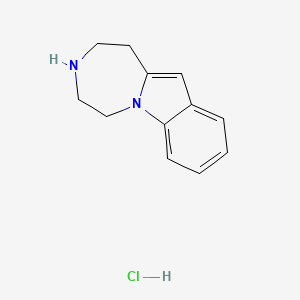

![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
